molecular formula C17H17ClN2O2 B4978240 N'-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide

N'-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide

Cat. No.: B4978240
M. Wt: 316.8 g/mol
InChI Key: SMPDXAAYWOCQPC-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide is an organic compound with a complex structure that includes both chlorinated and methylated aromatic rings

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-2-4-13(5-3-12)10-19-16(21)17(22)20-11-14-6-8-15(18)9-7-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPDXAAYWOCQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 4-chlorobenzylamine with 4-methylbenzylamine in the presence of oxalyl chloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the oxamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

N’-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide can be compared with similar compounds such as:

    4-chloro-N-methylaniline: This compound has a similar chlorinated aromatic ring but lacks the oxamide functionality.

    N-(4-chlorophenyl)-4-(methyl(4-methylphenyl)sulfonyl)amino butanamide: This compound has a similar structure but includes a sulfonyl group, which imparts different chemical and biological properties.

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